ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, and is usually carried out in refluxing ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves interactions with various molecular targets. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 3,4-DIMETHOXYPHENETHYLAMINE
- 2-(3,4-DIMETHOXYPHENYL)-5-{2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-2-(PROPAN-2-YL)PENTANENITRILE
Uniqueness
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, pyrrole ring, and multiple functional groups, which provide a diverse range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H30N2O8S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O8S/c1-7-13-40-20-11-10-19(14-16(20)3)25(33)23-24(18-9-12-21(37-5)22(15-18)38-6)32(28(35)26(23)34)30-31-17(4)27(41-30)29(36)39-8-2/h7,9-12,14-15,24,33H,1,8,13H2,2-6H3/b25-23+ |
InChI Key |
LMXUBKFJINCBCB-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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